molecular formula C8H12N2O B054922 4-Cyanocyclohexanecarboxamide CAS No. 121487-72-7

4-Cyanocyclohexanecarboxamide

Cat. No. B054922
M. Wt: 152.19 g/mol
InChI Key: CNJKDSZYFGSKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanocyclohexanecarboxamide, also known as CCHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of amides and has a molecular formula of C8H12N2O.

Mechanism Of Action

The mechanism of action of 4-Cyanocyclohexanecarboxamide is not fully understood. However, it has been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. By modulating the activity of these channels, 4-Cyanocyclohexanecarboxamide may have an anticonvulsant effect.

Biochemical And Physiological Effects

4-Cyanocyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Cyanocyclohexanecarboxamide in lab experiments is its relative ease of synthesis. Additionally, it has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar properties. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 4-Cyanocyclohexanecarboxamide. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, more studies are needed to investigate the long-term effects of 4-Cyanocyclohexanecarboxamide on the body and its potential for toxicity.
In conclusion, 4-Cyanocyclohexanecarboxamide is a chemical compound that has shown potential applications in various scientific research fields. Its anticonvulsant, anti-inflammatory, and analgesic properties, as well as its ability to modulate the activity of certain ion channels, make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity.

Synthesis Methods

The synthesis of 4-Cyanocyclohexanecarboxamide can be achieved through the reaction of cyclohexanecarboxylic acid with cyanogen bromide. This reaction results in the formation of the intermediate compound, which is then treated with ammonia to obtain the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-Cyanocyclohexanecarboxamide has shown potential applications in various scientific research fields. It has been studied for its anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, it has been shown to modulate the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders.

properties

CAS RN

121487-72-7

Product Name

4-Cyanocyclohexanecarboxamide

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-cyanocyclohexane-1-carboxamide

InChI

InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11)

InChI Key

CNJKDSZYFGSKDG-UHFFFAOYSA-N

SMILES

C1CC(CCC1C#N)C(=O)N

Canonical SMILES

C1CC(CCC1C#N)C(=O)N

synonyms

Cyclohexanecarboxamide, 4-cyano-, cis- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.